N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

Catalog No.
S3183081
CAS No.
955711-02-1
M.F
C18H20N2O2S
M. Wt
328.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl...

CAS Number

955711-02-1

Product Name

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide

Molecular Formula

C18H20N2O2S

Molecular Weight

328.43

InChI

InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21)

InChI Key

DGTLELGVVVKBJQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3

solubility

not available

Current Research Availability

This doesn't necessarily negate its potential uses, but suggests the research on this specific molecule is in its early stages or not widely published.

Potential Research Areas

Based on the structure of the molecule, some potential research areas for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be hypothesized:

  • Neuromodulatory Activity: The presence of the tetrahydroisoquinoline group suggests a potential interaction with the central nervous system. Tetrahydroisoquinolines are a class of compounds with diverse biological activities, including some with dopaminergic and noradrenergic properties . Research could explore whether N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide acts on these neurotransmitter systems.
  • Antimicrobial Activity: The thiophene-2-carboxamide moiety is present in some known antibiotics . This raises the question of whether N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide might also possess antimicrobial properties. Further investigation would be required to determine this.

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a tetrahydroisoquinoline core and a thiophene moiety. The compound's molecular formula is C14H18N2O2SC_{14}H_{18}N_{2}O_{2}S, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of the isobutyryl group enhances its chemical reactivity and biological activity, making it a subject of interest in drug development.

The chemical reactivity of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide can be influenced by various factors such as temperature, pH, and the presence of specific reagents. Common reactions include:

  • Acylation: The introduction of acyl groups can modify the compound's pharmacological properties.
  • Oxidation: This can lead to the formation of different functional groups that may enhance biological activity.
  • Hydrolysis: Under certain conditions, the carboxamide group may hydrolyze to yield corresponding acids or amines.

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide exhibits significant biological activity. Compounds of this class are often explored for their:

  • Antibacterial Properties: The sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis.
  • Neuroprotective Effects: The tetrahydroisoquinoline structure has been associated with potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity: Some derivatives show promise in modulating neurotransmitter systems.

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves several key steps:

  • Formation of Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.
  • Acylation with Isobutyryl Chloride: The tetrahydroisoquinoline intermediate is acylated using isobutyryl chloride in the presence of a base like triethylamine.
  • Introduction of Thiophene Moiety: This involves coupling reactions that attach the thiophene ring to the nitrogen atom of the tetrahydroisoquinoline structure.

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is primarily investigated for its potential applications in:

  • Pharmaceutical Development: It may serve as a lead compound for new drugs targeting neurological disorders and infections.
  • Medicinal Chemistry: Its unique structure makes it a valuable building block for synthesizing more complex therapeutic agents.

Interaction studies involving N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide focus on its binding affinity to specific biological targets such as receptors or enzymes. Techniques employed may include:

  • Surface Plasmon Resonance: To assess binding interactions quantitatively.
  • Isothermal Titration Calorimetry: For measuring binding affinities and thermodynamic parameters.

Several compounds share structural similarities with N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolineContains a tetrahydroisoquinoline core and a thiophenesulfonyl groupFocused on anti-inflammatory properties
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzamideSimilar core but includes a methoxybenzamide moietyExplored for anticancer properties
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamideFeatures a methylbenzenesulfonamide groupInvestigated for neuroprotective effects

The uniqueness of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide lies in its combination of both tetrahydroisoquinoline and thiophene structures which confer distinct biological activities and therapeutic potentials that differentiate it from other similar compounds.

XLogP3

3.1

Dates

Last modified: 08-18-2023

Explore Compound Types